REACTION_CXSMILES
|
NC1C(C=O)=CC=CC=1C(OC)=O.[NH2:14][C:15]1[C:22]([Br:23])=[CH:21][CH:20]=[CH:19][C:16]=1[CH:17]=[O:18]>>[NH2:14][C:15]1[C:22]([Br:23])=[CH:21][CH:20]=[CH:19][C:16]=1[CH2:17][OH:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C=CC=C1C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=O)C=CC=C1Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1Br)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.27 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |